7-Bromo-2-isopropyl-1H-benzo[d]imidazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-2-isopropyl-1H-benzo[d]imidazole-5-carboxylic acid is a brominated derivative of benzo[d]imidazole, a heterocyclic aromatic organic compound This compound is characterized by the presence of a bromine atom at the 7th position, an isopropyl group at the 2nd position, and a carboxylic acid group at the 5th position on the benzo[d]imidazole ring
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the reaction of 2-isopropyl-1H-benzo[d]imidazole-5-carboxylic acid with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions.
Industrial Production Methods: On an industrial scale, the compound is typically produced using continuous flow reactors, which allow for precise control over reaction conditions, including temperature, pressure, and reaction time. This method ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives such as esters and amides.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen bromide derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst are employed.
Substitution: Nucleophiles such as sodium iodide (NaI) or potassium fluoride (KF) are used, often in polar aprotic solvents.
Major Products Formed:
Oxidation: Esters, amides, and carboxylic acid derivatives.
Reduction: Hydrogen bromide (HBr) derivatives.
Substitution: Iodides, fluorides, and other substituted derivatives.
Scientific Research Applications
7-Bromo-2-isopropyl-1H-benzo[d]imidazole-5-carboxylic acid has found applications in various scientific research fields:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is being explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.
Mechanism of Action
The mechanism by which 7-Bromo-2-isopropyl-1H-benzo[d]imidazole-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors involved in biological processes, leading to modulation of their activity.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and immune response, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
7-Bromo-2-isopropyl-1H-benzo[d]imidazole-5-carboxylic acid is unique due to its specific substitution pattern on the benzo[d]imidazole ring. Similar compounds include:
7-Bromo-2-ethyl-1H-benzo[d]imidazole-5-carboxylic acid: This compound differs by having an ethyl group instead of an isopropyl group at the 2nd position.
1-Isopropyl-1H-benzo[d]imidazole-5-carboxylic acid: This compound lacks the bromine atom at the 7th position.
These compounds share structural similarities but exhibit different chemical and biological properties due to variations in their substitution patterns.
Properties
IUPAC Name |
7-bromo-2-propan-2-yl-3H-benzimidazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c1-5(2)10-13-8-4-6(11(15)16)3-7(12)9(8)14-10/h3-5H,1-2H3,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVGXPGPSJCHJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(N1)C=C(C=C2Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.